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molecular formula C8H14N2O3 B8369305 3-Methyl-1-(1-methylethyl)-2-oxo-4-imidazolidinecarboxylic acid

3-Methyl-1-(1-methylethyl)-2-oxo-4-imidazolidinecarboxylic acid

Cat. No. B8369305
M. Wt: 186.21 g/mol
InChI Key: FOHRDIXJVZXSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932282B2

Procedure details

A stirred solution of methyl 3-methyl-2-oxo-4-imidazolidinecarboxylate (316 mg, 2 mmol) (prepared as described in step (ii) of Example 8) in N,N-dimethylformamide (5 ml) was cooled to 0° C. under argon and treated with sodium hydride (60% dispersion in oil) (120 mg, 3.00 mmol). After 10 minutes 2-iodopropane (0.400 ml, 4.00 mmol) was added and the reaction mixture was stirred at room temperature for 18 hours. A solution of lithium hydroxide (57.5 mg, 2.400 mmol) in water (1 ml) was added and the reaction mixture was stirred at room temperature for 30 minutes. Hydrochloric acid (2M) was added to adjust the pH of the mixture to pH 2 and the solvent was evaporated. Dimethylsulfoxide (3 ml) was added to the residue and the suspension was filtered. The filtrate was purified by mass-directed automated HPLC to give 3-methyl-1-(1-methylethyl)-2-oxo-4-imidazolidinecarboxylic acid (100 mg, 27%, over 2 steps). LC/MS [M+H]+=187.
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
57.5 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]([C:7]([O:9]C)=[O:8])[CH2:5][NH:4][C:3]1=[O:11].[H-].[Na+].I[CH:15]([CH3:17])[CH3:16].[OH-].[Li+].Cl>CN(C)C=O.O>[CH3:1][N:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][N:4]([CH:15]([CH3:17])[CH3:16])[C:3]1=[O:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
316 mg
Type
reactant
Smiles
CN1C(NCC1C(=O)OC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
120 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
IC(C)C
Step Four
Name
Quantity
57.5 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Dimethylsulfoxide (3 ml) was added to the residue
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was purified

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1C(N(CC1C(=O)O)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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